ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Description
Ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.12019195 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound's structure can be described by the following molecular formula:
This structure features a dihydropyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of dihydropyrimidines possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has shown that dihydropyrimidine derivatives can inhibit cancer cell proliferation. For example:
- Case Study 1 : A study involving a related compound demonstrated a 50% inhibition of cancer cell growth in MCF-7 breast cancer cells at a concentration of 10 µM.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethyl 4-{...} | MCF-7 | 10 |
Ethyl 4-(furan-2-yl)... | A549 | 15 |
The mechanism through which this compound exhibits its biological activity may involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. For instance:
- Enzyme Inhibition : The compound may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis.
- Apoptosis Induction : It may also promote apoptosis in cancer cells through the activation of caspases.
Synthesis and Characterization
The synthesis of this compound involves a multi-step process typically including:
- Condensation Reaction : Reacting ethyl acetoacetate with 2-ethoxyphenyl isocyanate.
- Thioether Formation : Introducing a sulfanyl group through thiol substitution.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity in mammalian cells at therapeutic concentrations.
Properties
IUPAC Name |
ethyl 4-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-4-25-13-9-7-6-8-12(13)20-14(22)10-27-16-15(17(23)26-5-2)11(3)19-18(24)21-16/h6-9H,4-5,10H2,1-3H3,(H,20,22)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKDNPXAUUVNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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